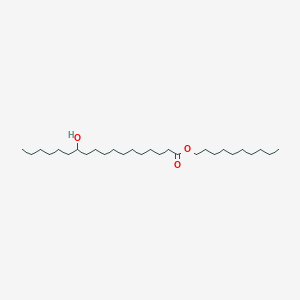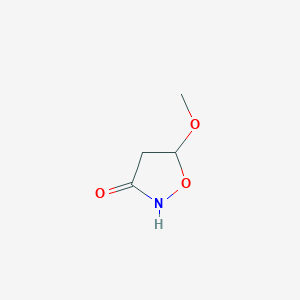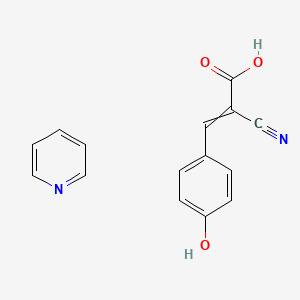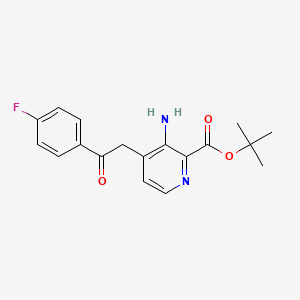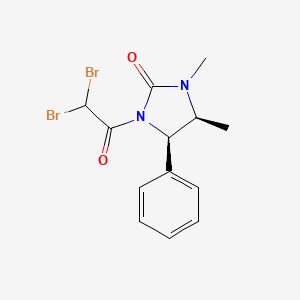
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific configuration (4S,5R) indicates the stereochemistry of the molecule, which can significantly influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Dibromoacetyl Group: This step involves the reaction of the imidazolidinone intermediate with dibromoacetyl chloride under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (4S,5R) configuration may require the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the carbonyl group or the dibromoacetyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted imidazolidinones.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria or fungi.
Anti-inflammatory Properties: Potential use in treating inflammatory conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinone, 1-acetyl-3,4-dimethyl-5-phenyl-: Lacks the dibromoacetyl group.
2-Imidazolidinone, 1-(chloroacetyl)-3,4-dimethyl-5-phenyl-: Contains a chloroacetyl group instead of dibromoacetyl.
Uniqueness
Dibromoacetyl Group: The presence of the dibromoacetyl group imparts unique reactivity and potential biological activity.
Stereochemistry: The (4S,5R) configuration may result in specific interactions with biological targets, distinguishing it from other stereoisomers.
Propriétés
Numéro CAS |
389119-16-8 |
|---|---|
Formule moléculaire |
C13H14Br2N2O2 |
Poids moléculaire |
390.07 g/mol |
Nom IUPAC |
(4S,5R)-1-(2,2-dibromoacetyl)-3,4-dimethyl-5-phenylimidazolidin-2-one |
InChI |
InChI=1S/C13H14Br2N2O2/c1-8-10(9-6-4-3-5-7-9)17(12(18)11(14)15)13(19)16(8)2/h3-8,10-11H,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
XWWFYRJHKYUOGU-WPRPVWTQSA-N |
SMILES isomérique |
C[C@H]1[C@H](N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
SMILES canonique |
CC1C(N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


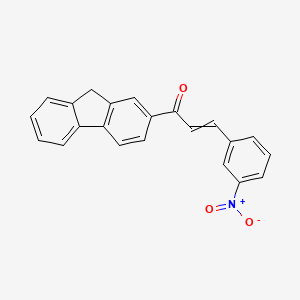
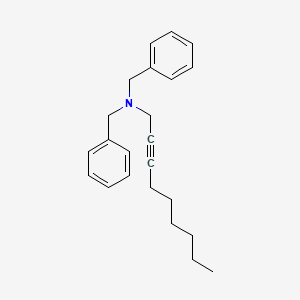

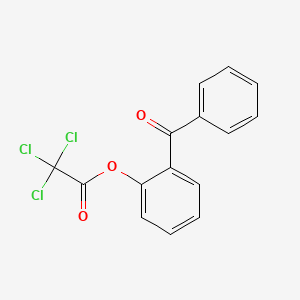
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
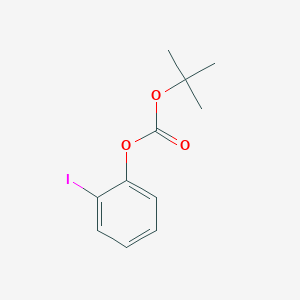
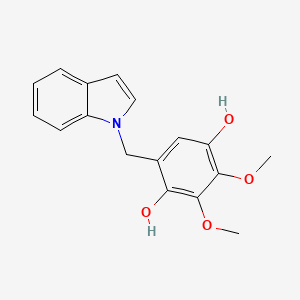
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
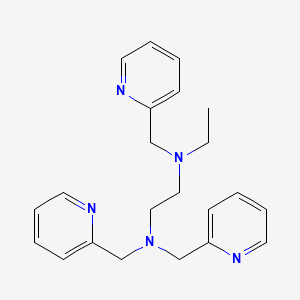
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
